N-(2H-1,3-benzodioxol-5-yl)-2-{[2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]sulfanyl}acetamide
Description
This compound features a bis-benzodioxol core linked via a pyrimidine ring with dual sulfanyl bridges and an acetamide moiety. The pyrimidine ring introduces hydrogen-bonding capability, while the acetamide group enhances solubility and bioavailability .
Properties
Molecular Formula |
C22H18N4O6S2 |
|---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylpyrimidin-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C22H18N4O6S2/c27-19(24-13-1-3-15-17(7-13)31-11-29-15)9-33-21-5-6-23-22(26-21)34-10-20(28)25-14-2-4-16-18(8-14)32-12-30-16/h1-8H,9-12H2,(H,24,27)(H,25,28) |
InChI Key |
BLFIFMXZFXHEJT-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC(=NC=C3)SCC(=O)NC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the formation of the acetamide linkage under controlled conditions, such as specific temperature and pH levels .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions: N-(2H-1,3-benzodioxol-5-yl)-2-{[2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions may produce various substituted derivatives .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe for investigating biochemical pathways and cellular processes .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .
Industry: In industry, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Variations
Key Observations :
- Target vs.
- Target vs. Benzimidazole Derivatives (3ae/3af, 3j/3k) : The benzimidazole-sulfonyl group in 3ae/3af and 3j/3k is associated with proton pump inhibition (e.g., omeprazole analogs), whereas the target’s pyrimidine-sulfanyl structure lacks the sulfonyl group, reducing acidity-dependent activity .
Functional Group Analysis
| Functional Group | Target Compound | CHEMBL1315363 | 3ae/3af | 3j/3k |
|---|---|---|---|---|
| Sulfanyl (S) | Two thioethers | One thioether | Sulfinyl (S=O) | Sulfinyl (S=O) |
| Aromatic Systems | Benzodioxol ×2 | Benzodioxol, 4-methoxyphenyl | Pyridyl, methoxybenzene | Pyridyl, methoxybenzene |
| Bioactive Moieties | Acetamide | Acetamide | Carbamoylmethyl | Pyridyl-acetamide |
Implications :
- Sulfanyl vs.
- Acetamide vs. Pyridyl-Acetamide : The pyridyl group in 3j/3k introduces basicity, enhancing solubility at physiological pH compared to the target’s neutral acetamide .
Physicochemical and Spectroscopic Properties
Notable Differences:
- The target’s benzodioxol protons resonate upfield (δ 6.5–7.5) compared to pyrimidoindole protons in CHEMBL1315363 (δ 7.8–8.3), reflecting aromatic shielding effects .
- Sulfinyl groups in 3ae/3af cause distinct splitting in NMR (e.g., δ 4.83–5.08 AB quartet) absent in the target’s simpler thioethers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
